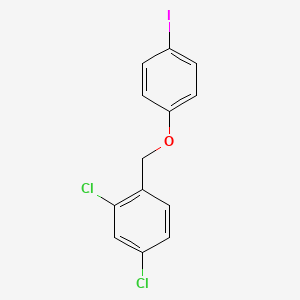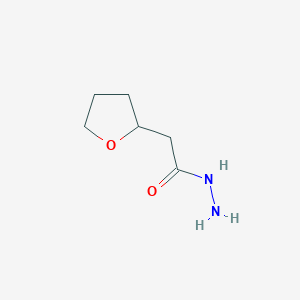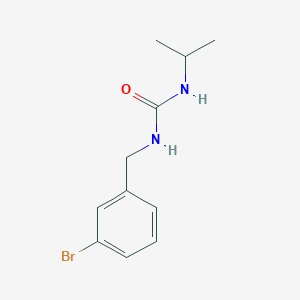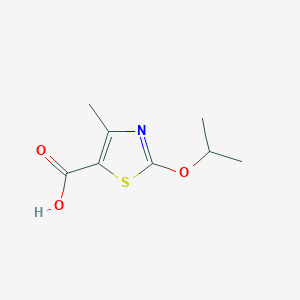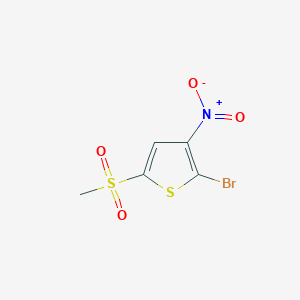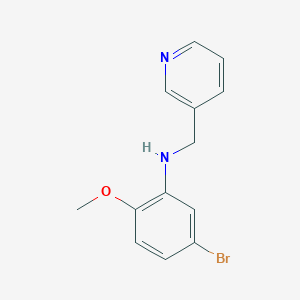
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline, also known as 5-Br-2-OMe-N(PyMe)A, is a synthetic aromatic compound with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. This compound has been extensively studied due to its unique chemical structure, which enables it to interact with various biological systems in different ways.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
Research on 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline and its derivatives has primarily focused on the synthesis and characterization of metal complexes. These compounds have been utilized in the formation of complexes with various metals, showing significant potential in materials science and coordination chemistry. For example, Basu Baul et al. (2014) reported the synthesis, structures, and spectroscopic properties of Hg(II) complexes using bidentate NN and tridentate NNO Schiff-base ligands, demonstrating the formation of both monomeric and polymeric structures based on the presence of Hg–O bonds (Basu Baul et al., 2014). Similarly, research by Njogu et al. (2017) on Silver(I)-pyridinyl Schiff base complexes highlighted their structural characterization and reactivity in the ring-opening polymerization of ε-caprolactone, showcasing the catalytic activities of these complexes (Njogu et al., 2017).
Antioxidant and Inhibitory Properties
The compound and its related structures have also been investigated for their antioxidant and acetylcholinesterase (AChE) inhibitory activities. A study by Vargas Méndez and Kouznetsov (2015) found that γ-pyridinyl amine derivatives exhibited good antioxidant activity and moderate AChE inhibitory properties, indicating potential therapeutic applications (Vargas Méndez & Kouznetsov, 2015).
Application in Catalysis
Research has also explored the use of this compound in catalysis. Tshabalala et al. (2015) studied palladium complexes of (benzoimidazol-2-ylmethyl)amine ligands as catalysts for methoxycarbonylation of olefins, indicating that these complexes could serve as effective catalysts in organic synthesis, particularly in the production of esters from alkenes (Tshabalala et al., 2015).
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLYHOBMMMJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




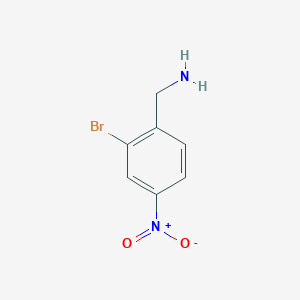
![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
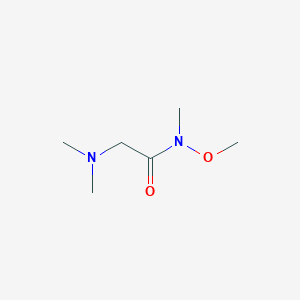
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)
